molecular formula C16H19N3O3 B4511145 N~1~-isopropyl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N~1~-isopropyl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No.: B4511145
M. Wt: 301.34 g/mol
InChI Key: KEGSKPVVDTWTEC-UHFFFAOYSA-N
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Description

N~1~-isopropyl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of an isopropyl group, a methoxyphenyl group, and a pyridazinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isopropyl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multiple steps, including the formation of the pyridazinyl ring and the introduction of the isopropyl and methoxyphenyl groups. Common reagents used in these reactions include acetic anhydride, isopropylamine, and methoxybenzene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N~1~-isopropyl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

N~1~-isopropyl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-isopropyl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinyl derivatives with different substituents. Examples include:

  • N~1~-isopropyl-2-[3-(4-hydroxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
  • N~1~-isopropyl-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Uniqueness

N~1~-isopropyl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-11(2)17-15(20)10-19-16(21)9-8-14(18-19)12-4-6-13(22-3)7-5-12/h4-9,11H,10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGSKPVVDTWTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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